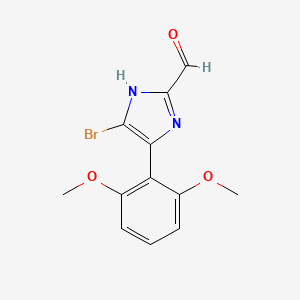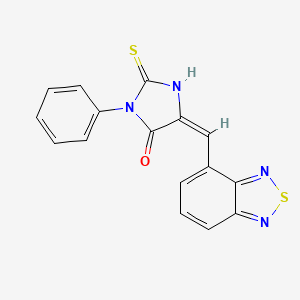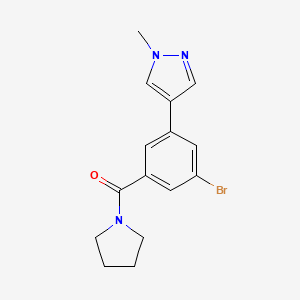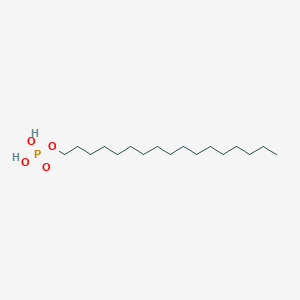
2-Amino-2-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 3,4-dimethylphenyl group and an amino group is attached to the alpha carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,4-dimethylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzylamine with chloroacetyl chloride, followed by the addition of ammonia or an amine source to introduce the amino group. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final product isolation. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Amino-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the amino group.
科学的研究の応用
2-Amino-2-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-2-(3,4-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups. For example, it can bind to active sites of enzymes, blocking their activity and affecting biochemical processes.
類似化合物との比較
Similar Compounds
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine): A local anesthetic with similar structural features but different pharmacological properties.
2-Amino-N-(2,6-dimethylphenyl)acetamide: Another derivative with variations in the substitution pattern on the phenyl ring.
Uniqueness
2-Amino-2-(3,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-amino-2-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13) |
InChIキー |
FRAACKJUZUNNTI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C(=O)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)




![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)






